Bienvenue dans la boutique en ligne BenchChem!

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Stability Mass spectrometry Oxidation state

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS 2173116-54-4) is a fully saturated 1,2,3,4-tetrahydroquinoline derivative bearing a methyl ester at the 8-position and three methyl substituents at positions 2, 2, and 4. With a molecular formula of C₁₄H₁₉NO₂ and molecular weight of 233.31 g/mol, this compound belongs to the tetrahydroquinoline-8-carboxylate class that has been explored as a scaffold for opioid receptor ligands, atypical antipsychotics, Shank PDZ domain inhibitors, and antirheumatic agents.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 2173116-54-4
Cat. No. B1450190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
CAS2173116-54-4
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1CC(NC2=C1C=CC=C2C(=O)OC)(C)C
InChIInChI=1S/C14H19NO2/c1-9-8-14(2,3)15-12-10(9)6-5-7-11(12)13(16)17-4/h5-7,9,15H,8H2,1-4H3
InChIKeyRGRKMDHVYJTEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS 2173116-54-4): Structural Identity and Class Context for Procurement Decisions


Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS 2173116-54-4) is a fully saturated 1,2,3,4-tetrahydroquinoline derivative bearing a methyl ester at the 8-position and three methyl substituents at positions 2, 2, and 4 . With a molecular formula of C₁₄H₁₉NO₂ and molecular weight of 233.31 g/mol, this compound belongs to the tetrahydroquinoline-8-carboxylate class that has been explored as a scaffold for opioid receptor ligands, atypical antipsychotics, Shank PDZ domain inhibitors, and antirheumatic agents [1][2][3][4]. The compound contains a single chiral center at C-4, and enantiopure synthetic routes to the parent 2,2,4-trimethyl-tetrahydroquinoline scaffold have been established [5]. It is commercially available from multiple vendors at purities of 97–98% and is classified exclusively for research and further manufacturing use .

Why Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate Cannot Be Casually Substituted for Close Analogs in Research Applications


The tetrahydroquinoline-8-carboxylate chemotype exhibits pronounced sensitivity to both oxidation state and C-8 substituent identity, making generic substitution unreliable. Medvedeva et al. (2015) demonstrated by mass spectrometry that the fully saturated 1,2,3,4-tetrahydroquinoline fragment is measurably less stable than the corresponding 1,2-dihydroquinoline fragment, establishing that the oxidation state differentially affects molecular integrity [1]. Nastase et al. (2018) showed that C-8 carbonyl versus alkyl substitutions on the tetrahydroquinoline core produce functionally divergent opioid receptor pharmacology—carbonyl-bearing compounds display the desired MOR agonist/DOR antagonist profile, whereas alkyl-substituted analogs elicit unintended DOR agonism [2]. Singer et al. (2005) further reported that minor alterations at the 8-position of the tetrahydroquinoline scaffold translate to changes in D₂ and 5-HT₂A receptor Ki values spanning more than two orders of magnitude (0.17 nM to >100 nM) [3]. These data collectively indicate that the specific combination of a saturated tetrahydroquinoline ring, 2,2,4-trimethyl substitution pattern, and methyl ester at C-8 cannot be assumed interchangeable with analogs differing in any of these features.

Quantitative Differentiation Evidence for Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate Versus Closest Analogs


Oxidation State Determines Heterocyclic Fragment Stability: Tetrahydroquinoline Versus Dihydroquinoline Backbone

Medvedeva et al. (2015) compared the heterocyclic fragment stability of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids against 6-R-4-R'-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids using mass spectrometry. The dihydroquinoline fragment was conclusively shown to be more stable than the corresponding tetrahydroquinoline fragment [1]. This indicates that CAS 523227-10-3 (methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate), the dihydro analog of the target compound, possesses intrinsically higher heterocyclic stability. Target compound CAS 2173116-54-4, with its fully saturated 1,2,3,4-tetrahydroquinoline core, may therefore offer distinct reactivity profiles relevant to applications where controlled fragmentation or metabolic lability is desired.

Stability Mass spectrometry Oxidation state

C-8 Carbonyl Substitution Drives Opioid Receptor Functional Selectivity: Evidence for the Ester Moiety's Pharmacological Relevance

Nastase et al. (2018) synthesized and pharmacologically evaluated a series of tetrahydroquinoline-based peptidomimetics with diverse substitutions at the C-8 position. Relative to the lead peptidomimetic bearing no C-8 substitution, the C-8-substituted series afforded an increase in δ-opioid receptor (DOR) affinity and provided greater balance in μ-opioid receptor (MOR) and DOR binding affinities. Critically, compounds bearing carbonyl moieties at C-8 displayed the desired MOR agonist/DOR antagonist pharmacological profile, whereas alkyl-substituted analogs at C-8 elicited modest DOR agonism—an undesired functional outcome [1]. The target compound's methyl ester at C-8 places it squarely within the carbonyl-bearing subclass, predicting a distinct functional profile versus C-8 alkyl ether analogs such as 8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS 18339-46-3).

Opioid receptor Mu/Delta Functional selectivity C-8 substitution

8-Position Substituent Changes Drive >100-Fold Variation in Receptor Affinity: Quantitative SAR from the Antipsychotic Scaffold

Singer et al. (2005) evaluated a series of 8-substituted tetrahydroquinolines and 3,4-dihydroquinolinones in radioligand binding assays against dopamine D₂ and serotonin 5-HT₂A receptors. Across the tetrahydroquinoline series, D₂ Ki values ranged from >100 nM to 0.22 nM, and 5-HT₂A Ki values ranged from 21 nM to 0.17 nM depending on the specific 8-position substituent and additional ring modifications [1]. This >100-fold potency range, driven by subtle changes at and around the 8-position, demonstrates that the identity of the 8-substituent is a primary determinant of target engagement and selectivity. The methyl ester at C-8 in the target compound represents a specific substitution choice with predictable consequences for receptor pharmacology distinct from the unsubstituted parent or alternative 8-substituted variants.

Dopamine D2 Serotonin 5-HT2A Structure-activity relationship Antipsychotic

Physicochemical Differentiation: Methyl Ester Lipophilicity Versus Carboxylic Acid Analog

Computational physicochemical data for the target compound, sourced from vendor technical specifications, indicate a calculated LogP of 3.17, a topological polar surface area (TPSA) of 38.33 Ų, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . The carboxylic acid analog, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS 1256628-15-5), is expected to have a significantly lower LogP due to the ionizable acid functionality and an additional hydrogen bond donor, which would reduce membrane permeability. This LogP difference is consistent with the well-established observation that methyl ester prodrugs or intermediates exhibit enhanced passive membrane permeability compared to their parent carboxylic acids, making the target compound preferable for applications requiring higher lipophilicity, such as cell-based assays or CNS-targeted programs.

LogP Physicochemical properties Permeability Methyl ester

2,2,4-Trimethyl Substitution Scaffold Demonstrates In Vivo Neuroprotective Efficacy Superior to Rasagiline

A 2023 study investigated the effects of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a rotenone-induced rat model of Parkinson's disease. HTHQ significantly reduced levels of 8-isoprostane, lipid oxidation products, and protein oxidation products compared to vehicle-treated controls, and decreased proinflammatory cytokine mRNA content and myeloperoxidase activity via NF-κB pathway suppression. Critically, HTHQ exhibited greater effectiveness than the comparative drug rasagiline—an established MAO-B inhibitor used clinically for Parkinson's disease—based on the majority of measured variables including motor coordination scores and tyrosine hydroxylase levels [1]. This provides class-level validation that the 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold, when appropriately substituted, can deliver in vivo efficacy that surpasses a clinically used standard-of-care comparator. While the target compound bears a methyl ester rather than a hydroxyl group at the 8-position, the shared 2,2,4-trimethyl-tetrahydroquinoline core implicates potential utility in neuroprotection-oriented research programs.

Parkinson's disease Neuroprotection Oxidative stress In vivo efficacy

Enantiomeric Potential: Established Chiral Synthesis of the 2,2,4-Trimethyl-Tetrahydroquinoline Scaffold

Chinese patent CN114773263A (granted, 2022) describes a preparative method for (R)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline via a two-step sequence involving Grignard addition to 2-aminoacetophenone followed by selective hydrogenation [1]. This establishes that the 2,2,4-trimethyl-tetrahydroquinoline scaffold can be accessed in enantiomerically enriched form. The target compound, bearing a methyl ester at the 8-position on this same scaffold, inherits the same C-4 chiral center. In contrast, analogs lacking either the tetrahydro saturation (dihydroquinolines) or the C-4 methyl group do not present the same stereochemical complexity. For programs requiring stereochemically defined building blocks—such as asymmetric synthesis of opioid peptidomimetics or chiral antipsychotic candidates—the target compound provides a demonstrably accessible entry point to enantiopure intermediates.

Chiral synthesis Enantiomer Stereochemistry Grignard addition

Recommended Research and Industrial Application Scenarios for Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate Based on Quantified Differentiation Evidence


Opioid Receptor Ligand Development Requiring Balanced MOR Agonist / DOR Antagonist Profiles

Based on the C-8 carbonyl SAR established by Nastase et al. (2018), the target compound's methyl ester at the 8-position places it in the carbonyl-bearing subclass that produces the therapeutically desirable MOR agonist/DOR antagonist profile—a functional phenotype associated with reduced tolerance, dependence, and abuse liability compared to pure MOR agonists [1]. Researchers developing bifunctional opioid ligands should procure this specific ester analog rather than C-8 alkyl ether or unsubstituted variants, which the same study demonstrated produce unintended DOR agonism. The compound can serve as a key intermediate for further C-8 derivatization or as a scaffold for peptidomimetic conjugation at the N-1 position.

Antipsychotic Lead Optimization with Targeted D₂/5-HT₂A Affinity Ratios

The Singer et al. (2005) SAR data demonstrate that 8-substituted tetrahydroquinolines achieve 5-HT₂A Ki values as low as 0.17 nM with tunable D₂/5-HT₂A selectivity across a >100-fold range [1]. The target compound's methyl ester provides a specific starting point for systematic SAR exploration around the 8-position, where small synthetic modifications to the ester (hydrolysis to acid, amidation, reduction) can be used to fine-tune the D₂/5-HT₂A affinity ratio toward the approximately 10-fold 5-HT₂A-over-D₂ selectivity believed optimal for atypical antipsychotic activity. Procurement of the ester rather than the pre-formed acid allows controlled, stepwise derivatization.

Neuroprotection Research Leveraging the 2,2,4-Trimethyl-Tetrahydroquinoline Pharmacophore

The 2023 study demonstrating that 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) outperforms rasagiline in a rat Parkinson's disease model provides class-level validation of the 2,2,4-trimethyl-tetrahydroquinoline core for neuroprotection [1]. The target compound, with its ester at C-8 (rather than C-6 hydroxyl), offers a complementary starting point for exploring structure-neuroprotection relationships at a different position on the scaffold. The methyl ester may confer improved CNS penetration (LogP = 3.17) compared to more polar 6-hydroxy or 8-carboxylic acid analogs, a relevant consideration for blood-brain barrier penetration in neurodegenerative disease programs.

Chiral Building Block for Asymmetric Synthesis of Tetrahydroquinoline-Based Therapeutics

Patent CN114773263A establishes that the (R)-enantiomer of the 2,2,4-trimethyl-tetrahydroquinoline scaffold is synthetically accessible via Grignard addition and selective hydrogenation [1]. The target compound, bearing the same C-4 chiral center with a synthetically versatile methyl ester at C-8, can serve as a chiral building block for enantioselective synthesis programs. The ester functionality enables further derivatization (hydrolysis, amide coupling, reduction to alcohol) without racemization at C-4, making it a strategically valuable intermediate for medicinal chemistry efforts requiring stereochemical integrity—a capability not offered by achiral tetrahydroquinoline-8-carboxylate analogs lacking the C-4 methyl group.

Quote Request

Request a Quote for Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.